molecular formula C9H19N B1506780 4-(butan-2-yl)piperidine

4-(butan-2-yl)piperidine

Cat. No.: B1506780
M. Wt: 141.25 g/mol
InChI Key: XTYXOZLBUCKGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butan-2-yl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. The structure of this compound consists of a piperidine ring substituted with a butan-2-yl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(butan-2-yl)piperidine typically involves the reaction of piperidine with butan-2-yl halides under basic conditions. One common method is the alkylation of piperidine using butan-2-yl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(butan-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the butan-2-yl group, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives such as secondary amines.

    Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

4-(butan-2-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various physiological effects, depending on the target and the biological pathway involved. For example, in the central nervous system, it may influence neurotransmitter release or receptor activation, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but without the butan-2-yl substitution.

    4-Methylpiperidine: A piperidine derivative with a methyl group at the fourth position.

    4-Ethylpiperidine: A piperidine derivative with an ethyl group at the fourth position.

Uniqueness: 4-(butan-2-yl)piperidine is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

4-butan-2-ylpiperidine

InChI

InChI=1S/C9H19N/c1-3-8(2)9-4-6-10-7-5-9/h8-10H,3-7H2,1-2H3

InChI Key

XTYXOZLBUCKGPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.